1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the molecular formula C10H20N4O and a molecular weight of 228.29 g/mol. It is notable for its structural components, which include a cyclobutane ring and a tert-butyl group, contributing to its distinctive chemical properties.
This compound is synthesized in laboratory settings and may be available from chemical suppliers specializing in organic compounds. Its synthesis often involves specific reagents and controlled conditions to ensure purity and yield.
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea is classified as an organic compound, specifically a urea derivative. Ureas are significant in medicinal chemistry due to their ability to interact with biological systems.
The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea typically involves the reaction of 1-aminocyclobutane with tert-butyl isocyanate. This reaction can be performed under inert conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran to facilitate the process.
Purification methods such as recrystallization or chromatography are often employed post-synthesis to achieve the desired purity levels.
The molecular structure of 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N4O |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 1-[(1-aminocyclobutyl)methyl]-3-tert-butylurea |
| InChI | InChI=1S/C10H20N4O/c1-5(11)12-6-8(9)4-3-7(10)2/h5-7H,3-4,11H2,1H3,(H2,12) |
| InChI Key | YVLGZMNCQZLBET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)NCC1CCC1N |
The structural configuration imparts specific chemical properties that may influence its reactivity and interactions with biological targets.
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor function. This interaction may lead to various biological effects depending on the context of its use.
The physical properties of 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea include:
Key chemical properties include:
Relevant data indicates that this compound exhibits potential for various applications due to its unique structure and reactivity profile.
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: